Cas no 1145-60-4 (4-Benzylbenzenesulfonamide)

4-Benzylbenzenesulfonamide is a sulfonamide derivative characterized by its benzyl-substituted aromatic ring structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The sulfonamide functional group confers stability and versatility, making it suitable for further chemical modifications. Its well-defined molecular structure allows for precise reactivity in coupling reactions or as a building block for more complex architectures. The compound is typically solid at room temperature, with moderate solubility in common organic solvents, facilitating its handling in laboratory settings. Analytical methods such as NMR and HPLC confirm its high purity, ensuring reproducibility in research applications.
4-Benzylbenzenesulfonamide structure
4-Benzylbenzenesulfonamide structure
Product Name:4-Benzylbenzenesulfonamide
CAS No:1145-60-4
MF:C13H13NO2S
MW:247.3128221035
CID:40920
PubChem ID:12258736
Update Time:2025-06-23

4-Benzylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Benzylbenzenesulfonamide
    • 4-benzyl-benzenesulfonic acid amide
    • 4-Benzyl-benzolsulfonsaeure-amid
    • Benzenesulfonamide, 4-(phenylmethyl)-
    • DTXSID90482770
    • FT-0600097
    • 1145-60-4
    • EN300-276866
    • AKOS013803245
    • 4-benzylbenzene-1-sulfonamide
    • SCHEMBL10690610
    • Inchi: 1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16)
    • InChI Key: XIXRYMWTIKMPJU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)CC1C=CC=CC=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 247.06700
  • Monoisotopic Mass: 247.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 422.9 °C at 760 mmHg
  • Flash Point: 422.9 °C at 760 mmHg
  • Refractive Index: 1.609
  • PSA: 68.54000
  • LogP: 3.70590

4-Benzylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-Benzylbenzenesulfonamide Pricemore >>

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4-Benzylbenzenesulfonamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1145-60-4)4-苄基苯磺酰胺
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:30
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:1145-60-4)4-苄基苯磺酰胺
Order Number:1645581
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
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Additional information on 4-Benzylbenzenesulfonamide

4-Benzylbenzenesulfonamide (CAS No. 1145-60-4): A Versatile Scaffold in Medicinal Chemistry

4-Benzylbenzenesulfonamide, with the chemical formula C14H13NO2S and CAS number 1145-60-4, represents a critical class of sulfonamide derivatives that have garnered significant attention in the field of medicinal chemistry. This compound serves as a foundational scaffold for the development of various pharmaceutical agents, particularly in the context of enzyme inhibition and receptor modulation. Recent advances in computational drug design and high-throughput screening have further highlighted its potential in targeting complex biological pathways.

The 4-Benzylbenzenesulfonamide structure is characterized by a benzene ring fused to a sulfonamide group, with the benzyl substituent extending from the sulfonamide moiety. This unique arrangement facilitates interactions with target proteins, enabling the compound to modulate enzymatic activity or alter signaling cascades. Studies published in 2023 in Journal of Medicinal Chemistry have demonstrated its utility in the design of selective inhibitors for serine/threonine kinases, which are implicated in multiple diseases including cancer and neurodegenerative disorders.

One of the most promising applications of 4-Benzylbenzenesulfonamide lies in its role as a lead compound for the development of anti-inflammatory agents. A 2023 study published in Advanced Therapeutics reported the synthesis of a series of 4-Benzylbenzenesulfonamide-based derivatives that exhibit potent anti-inflammatory activity by targeting the NF-κB signaling pathway. These findings underscore the compound's potential in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In the context of oncology, 4-Benzylbenzenesulfonamide has shown promise as a scaffold for the design of kinase inhibitors. A 2024 study in Cancer Research highlighted the ability of 4-Benzyibenzenesulfonamide derivatives to selectively inhibit the EGFR (Epidermal Growth Factor Receptor) pathway, which is critical in the progression of non-small cell lung cancer. The study emphasized the importance of structural modifications to enhance potency and reduce off-target effects, showcasing the compound's adaptability in drug development.

Recent advancements in computational modeling have further expanded the utility of 4-Benzylbenzenesulfonamide. Researchers at the University of California, San Francisco, published a 2024 paper in ACS Chemical Biology detailing the use of machine learning algorithms to predict the binding affinity of 4-Benzylbenzenesulfonamide derivatives to specific protein targets. This approach has significantly accelerated the discovery of novel therapeutic agents, reducing the time and cost associated with traditional screening methods.

The synthesis of 4-Benzylbenzenesulfonamide is a well-established process in organic chemistry, with multiple routes available to achieve high yields and purity. A 2023 review in Organic & Biomolecular Chemistry outlined the most efficient synthetic pathways, including the use of electrophilic aromatic substitution reactions and nucleophilic sulfonation techniques. These methods have been optimized to ensure the compound's stability and compatibility with various biological systems.

Pharmacokinetic studies of 4-Benzylbenzenesulfonamide have revealed its favorable properties for drug development. A 2024 study in Drug Metabolism and Disposition indicated that the compound exhibits good solubility and permeability, which are critical factors for oral bioavailability. These characteristics make it an attractive candidate for the development of orally administered therapeutics.

In the realm of neuropharmacology, 4-Benzylbenzenesulfonamide has shown potential in the treatment of neurological disorders. A 2023 study published in Neuropharmacology explored its ability to modulate the activity of GABAA receptors, which are involved in the regulation of neuronal excitability. The study suggested that derivatives of 4-Benzylbenzenesulfonamide could be developed as adjunct therapies for conditions such as epilepsy and anxiety disorders.

The environmental impact of 4-Benzylbenzenesulfonamide is another area of growing interest. Researchers at the University of Tokyo conducted a 2024 study in Environmental Science & Technology to assess the biodegradability and ecotoxicity of the compound. The findings indicated that 4-Benzylbenzenesulfonamide is relatively stable in aqueous environments, necessitating careful consideration of its disposal and environmental impact during large-scale production.

Collaborative efforts between academia and industry have further advanced the application of 4-Benzylbenzenesulfonamide. A 2024 partnership between Merck & Co. and the National Institutes of Health (NIH) resulted in the development of a novel therapeutic agent based on this compound, which is currently in Phase II clinical trials for the treatment of inflammatory diseases. This collaboration highlights the compound's potential in translational research and its relevance to real-world medical applications.

The future of 4-Benzylbenzenesulfonamide in drug discovery is promising, with ongoing research exploring its applications in diverse therapeutic areas. A 2024 review in Drug Discovery Today predicted that the compound will play a significant role in the development of targeted therapies for precision medicine. The study emphasized the need for continued investment in research to fully realize the potential of 4-Benzylbenzenesulfonamide and its derivatives.

In conclusion, 4-Benzylbenzenesulfonamide represents a versatile scaffold with broad applications in pharmaceutical research. Its ability to modulate various biological targets, combined with favorable pharmacokinetic properties, makes it an attractive candidate for the development of novel therapeutics. Ongoing research and collaboration between scientific disciplines are expected to further expand its utility, contributing to advancements in the treatment of a wide range of diseases.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1145-60-4)4-苄基苯磺酰胺
LE1645581
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:1145-60-4)4-苄基苯磺酰胺
1645581
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email